![molecular formula C27H47NO B12541701 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde CAS No. 143183-17-9](/img/structure/B12541701.png)
4-{[Methyl(octadecyl)amino]methyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C26H45NO and a molecular weight of 387.642 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl(octadecyl)amino group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde typically involves the reaction of N-methyl-N-octadecylamine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 4-{[Methyl(octadecyl)amino]methyl}benzoic acid.
Reduction: Formation of 4-{[Methyl(octadecyl)amino]methyl}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[Methyl(octadecyl)amino]methyl}benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the long octadecyl chain may influence the compound’s solubility and interaction with lipid membranes .
Comparison with Similar Compounds
4-{[Methyl(dodecyl)amino]methyl}benzaldehyde: Similar structure but with a shorter alkyl chain.
4-{[Methyl(hexadecyl)amino]methyl}benzaldehyde: Similar structure but with a slightly shorter alkyl chain.
4-{[Methyl(octyl)amino]methyl}benzaldehyde: Similar structure but with a much shorter alkyl chain.
Uniqueness: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable molecule for various applications .
Properties
CAS No. |
143183-17-9 |
|---|---|
Molecular Formula |
C27H47NO |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
4-[[methyl(octadecyl)amino]methyl]benzaldehyde |
InChI |
InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2)24-26-19-21-27(25-29)22-20-26/h19-22,25H,3-18,23-24H2,1-2H3 |
InChI Key |
KSEZHLYGKRTQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
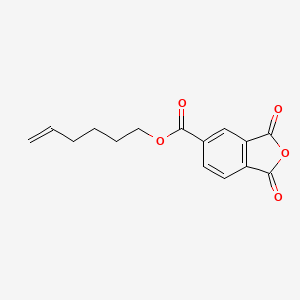
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
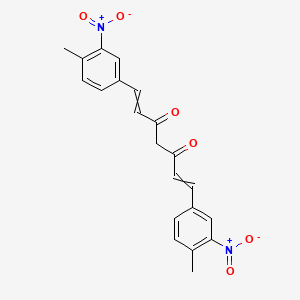
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
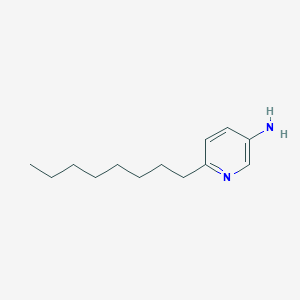
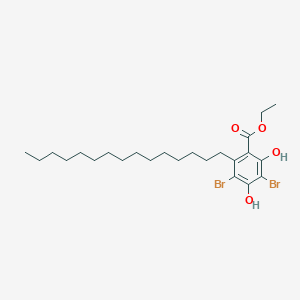
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
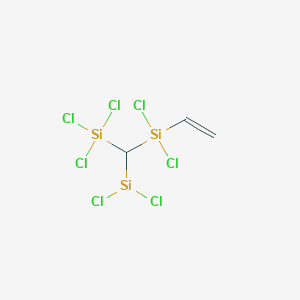
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
